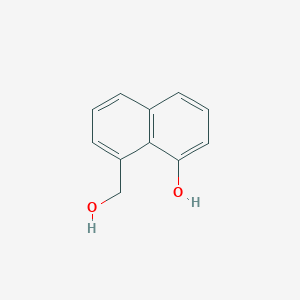

1-Naphthol-8-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Naphthol-8-methanol (C₁₁H₁₀O₂) is a naphthol derivative featuring a hydroxyl (-OH) group at the 1-position of the naphthalene ring and a hydroxymethyl (-CH₂OH) group at the 8-position. This compound is structurally distinct from simpler naphthols due to the additional hydroxyl-bearing substituent, which enhances its polarity and reactivity. For instance, Naphthalen-1-ylmethanol (C₁₁H₁₀O) shares a similar backbone, with bond angles and torsional parameters reported in crystallographic studies . The presence of the hydroxymethyl group in this compound likely influences its molecular packing and hydrogen-bonding capabilities compared to unsubstituted naphthols.

科学研究应用

Organic Synthesis

1-Naphthol-8-methanol serves as a critical intermediate in the synthesis of various organic compounds. Its hydroxyl group facilitates nucleophilic attacks, making it a valuable reagent in chemical reactions.

- Methylation Reactions : Research has demonstrated that 1-naphthol can undergo vapor-phase methylation to produce 2-methyl-1-naphthol. This reaction is catalyzed by metal ferrites and has shown promising yields under optimized conditions (temperature of 573 K and a methanol to 1-naphthol molar ratio of 3:1) .

- Mannich Reactions : In modified Mannich reactions, this compound can react with aldehydes and amines to form complex products, showcasing its versatility as a building block in organic synthesis .

Antioxidant Properties

The antioxidative potential of this compound has been quantitatively evaluated through various assays. Studies indicate that it exhibits significant free radical scavenging activity, which is crucial for developing antioxidant agents .

- Free Radical Scavenging : The compound's ability to reduce DPPH radicals was notably higher compared to other naphthol derivatives, highlighting its potential in health-related applications .

Environmental Chemistry

This compound plays a role in environmental remediation due to its degradation pathways in microbial processes. It is frequently detected as an intermediate during the breakdown of more complex organic pollutants such as pesticides and polycyclic aromatic hydrocarbons.

- Biodegradation Studies : Research indicates that specific microbial strains can effectively degrade 1-naphthol, making it a target for bioremediation strategies aimed at reducing environmental contamination .

Pharmaceutical Applications

In the pharmaceutical industry, 1-naphthol derivatives are utilized in the synthesis of various drugs and therapeutic agents due to their biological activities.

- Drug Development : The compound is noted for its role as a precursor in synthesizing pharmaceuticals, including anti-inflammatory and analgesic drugs . Its derivatives have been explored for their potential therapeutic effects against different diseases.

Case Studies

Several studies illustrate the practical applications of this compound:

化学反应分析

Alkylation with Methanol

1-Naphthol-8-methanol can be synthesized via vapor-phase alkylation of 1-naphthol with methanol over Ni-Co ferrite catalysts (Ni₁₋ₓCoₓFe₂O₄). This reaction produces 2-methyl-1-naphthol as the primary product:

Reaction Conditions and Outcomes

*Weight Hourly Space Velocity

Mechanism :

-

Adsorption : 1-Naphthol adsorbs vertically on Lewis acidic sites of the catalyst.

-

Methoxide Formation : Methanol dehydrogenates to form methoxide ions on adjacent acidic sites.

-

C-2 Methylation : Methoxide transfers a methyl group to the naphthoxide intermediate, forming 2-methyl-1-naphthol .

Reduction Reactions

This compound participates in reduction processes, such as hydrogenation, to modify its substituents:

-

Hydrogenolysis : The hydroxyl or methanol groups can be reduced to alkanes under H₂ pressure with catalysts like Pd/C or Raney Ni.

Oxidation and Degradation Pathways

-

Microbial Degradation : Sphingobium sp. strain B2 metabolizes 1-naphthol via ortho-hydroxylation to form 1,2-dihydroxynaphthalene, a precursor for further ring cleavage .

-

Chemical Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to yield naphthoquinones or carboxylic acids, depending on conditions.

Key Metabolite :

This compoundSphingobium sp.oxygenase1,2-Dihydroxynaphthalene

This metabolite is critical in environmental degradation pathways .

Interaction with Electrophiles

The hydroxyl group activates the aromatic ring toward electrophilic substitution:

-

Nitration : Occurs preferentially at the 4-position due to directing effects of the hydroxyl group.

-

Sulfonation : Forms water-soluble derivatives under acidic conditions.

Comparative Reactivity with Analogues

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-Naphthol-8-methanol with high regioselectivity?

- Methodological Answer : Utilize Friedel-Crafts alkylation of 1-naphthol with formaldehyde under acidic catalysis (e.g., H₂SO₄ at 60°C), followed by reduction of intermediate carbonyl groups using NaBH₄ in ethanol. Reaction progress can be monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent .

- Key Considerations : Optimize catalyst concentration and reaction time to minimize byproducts. Validate purity via melting point analysis or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl/methylene groups. Compare shifts to structurally similar naphthol derivatives .

- FT-IR : Detect hydroxyl stretches (~3300 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 174 for [M+H]⁺).

- Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6 | Substitution pattern verification |

| FT-IR | KBr pellet, 400–4000 cm⁻¹ | Functional group identification |

| HPLC | C18 column, MeOH:H₂O (70:30) | Purity assessment |

Q. How should researchers design in vivo toxicological studies for this compound?

- Methodological Answer : Follow EPA guidelines (Table B-1 ) for selecting species (e.g., rodents), exposure routes (oral, dermal), and endpoints (hepatic/renal effects). Use dose-ranging studies to establish NOAEL/LOAEL. Include control groups and histopathological analysis.

Advanced Research Questions

Q. How can meta-analytic frameworks address heterogeneity in toxicological data for this compound?

- Methodological Answer : Apply Higgins’ I² statistic to quantify between-study variance . For I² > 50%, conduct subgroup analyses by species, exposure duration, or metabolic pathways. Use random-effects models to account for variability. Cross-validate findings with in vitro assays (e.g., hepatocyte cytotoxicity ).

Q. What strategies reconcile discrepancies between in vitro and in vivo toxicological profiles of this compound?

- Methodological Answer :

- Systematic Review : Adopt Cochrane Collaboration protocols to assess study quality and bias.

- Mechanistic Modeling : Compare metabolic activation pathways (e.g., cytochrome P450 interactions) across models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Q. Which thermodynamic properties are critical for predicting this compound’s reactivity in synthetic pathways?

- Methodological Answer : Determine enthalpy of combustion (ΔHc) via bomb calorimetry and compare to naphthalene derivatives (e.g., 1-naphthol: ΔHc = -5150 kJ/mol ). Use computational methods (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and methylene groups .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mutagenicity?

- Methodological Answer :

- Evidence Grading : Classify studies by OECD/GHS compliance. Prioritize GLP-certified assays over preliminary screens.

- Dose-Response Analysis : Assess whether discrepancies arise from threshold effects or metabolic saturation. Cross-reference Ames test data with structural analogs (e.g., 2-naphthol ).

Q. Systematic Review and Synthesis

Q. What inclusion criteria are essential for systematic reviews of this compound’s environmental persistence?

- Methodological Answer : Adapt PRISMA guidelines to include peer-reviewed studies with measurable half-life (t½) data in soil/water matrices. Exclude non-peer-reviewed sources (e.g., patents, supplier datasheets). Perform sensitivity analyses to assess publication bias .

Q. Notes

相似化合物的比较

Structural Analogs

The table below highlights key structural analogs of 1-Naphthol-8-methanol, emphasizing differences in substituents and molecular complexity:

Key Structural Insights :

- Aromaticity vs. Saturation: Unlike this compound, 5-Hydroxycalamenene (C₁₅H₂₂O) features a partially saturated naphthalene ring, reducing its conjugation and reactivity in electrophilic substitution reactions .

Physicochemical Properties

The hydroxymethyl group significantly alters physical properties compared to analogs:

Notes:

- The additional hydroxyl group in this compound increases hydrophilicity compared to 1-Naphthol but remains less water-soluble than fully aliphatic alcohols like ethanol .

- Crystallographic data for Naphthalen-1-ylmethanol reveal torsional angles (e.g., C7–C8–H8 = 177.24°), suggesting rigid planar geometry, which may differ in this compound due to steric effects .

准备方法

Catalytic Alkylation of 1-Naphthol with Methanol

The direct alkylation of 1-naphthol with methanol represents a straightforward route to introduce the hydroxymethyl group. However, achieving regioselectivity at the 8-position remains challenging due to competing reaction pathways.

Metal Oxide Catalysts

Manganese ferrite (MnFe₂O₄) catalysts have demonstrated efficacy in directing methylation to specific positions. In a study using MnFe₂O₄ at 573 K and a methanol-to-1-naphthol molar ratio of 3:1, 67.7% conversion of 1-naphthol was observed, with 78.2% selectivity for 2-methyl-1-naphthol . While this favors the 2-position, modifying the catalyst’s acidity or pore structure could theoretically redirect reactivity to the 8-position. For example, doping MnFe₂O₄ with Lewis acids like Al³⁺ may enhance electrophilic substitution at sterically hindered sites .

Table 1: Effect of Catalyst on 1-Naphthol Alkylation

| Catalyst | Conversion (%) | Selectivity for 2-Methyl-1-Naphthol (%) |

|---|---|---|

| NiFe₂O₄ | 61.0 | 63.9 |

| MnFe₂O₄ | 67.7 | 78.2 |

| NiMnFe₂O₄ | 65.4 | 65.7 |

Reaction Optimization

Key parameters influencing regioselectivity include:

-

Temperature : Elevated temperatures (>623 K) promote over-alkylation and coke formation, reducing yields .

-

Methanol Ratio : A 3:1 methanol-to-1-naphthol ratio maximizes active site availability while minimizing byproducts .

-

Space Velocity : A weight hourly space velocity (WHSV) of 0.4 h⁻¹ balances contact time and throughput .

Reduction of Functionalized Naphthalene Derivatives

Table 2: Hydrosilane Reduction of 1-Naphthol

| Hydrosilane | Catalyst | Solvent | Conversion (%) | Main Product |

|---|---|---|---|---|

| PhSiH₃ | [RhCl(cod)]₂ | MeOH | 35 | 5,6,7,8-Tetrahydronaphthol |

| PMHS | [RhCl(cod)]₂ | MeOH | >99 | 5,6,7,8-Tetrahydronaphthol |

Post-Reduction Oxidation

Introducing a hydroxymethyl group post-reduction could involve oxidizing a methyl intermediate. For example, MnO₂ or KMnO₄ could oxidize 8-methyl-1-naphthol to 1-naphthol-8-methanol, though this remains hypothetical without direct experimental evidence.

Multi-Step Synthesis via Intermediate Functionalization

Electrophilic Substitution

Electrophilic hydroxymethylation using paraformaldehyde and acidic catalysts (e.g., H₂SO₄) could target the 8-position. However, traditional Friedel-Crafts conditions favor the 2- and 4-positions due to electronic effects. A directed ortho-metalation strategy using boronates or sulfonamides might circumvent this limitation, though no published studies confirm this approach for this compound .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 8-bromo-1-naphthol and methanol derivatives (e.g., trimethylmethanol boronic ester) offers a potential route. Such methods are well-established for biaryl systems but require pre-functionalized starting materials .

属性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

8-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,12-13H,7H2 |

InChI 键 |

KDCNEKCUDQLJFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。